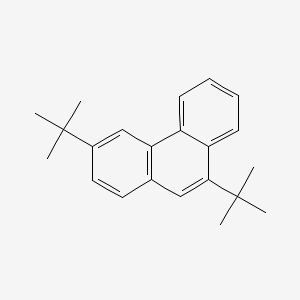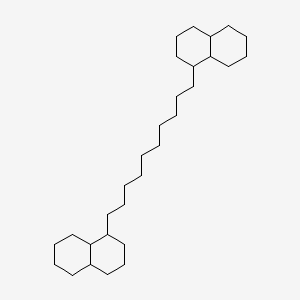
3,9-Ditert-butylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Ditert-butylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The addition of tert-butyl groups at the 3 and 9 positions of the phenanthrene structure enhances its chemical stability and alters its physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Ditert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Phenanthrene+2(tert-butyl chloride)AlCl3this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3,9-Ditert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce nitro groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro-phenanthrene, bromo-phenanthrene derivatives.
科学研究应用
3,9-Ditert-butylphenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism by which 3,9-Ditert-butylphenanthrene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.
相似化合物的比较
Phenanthrene: The parent compound without tert-butyl groups.
3,6-Ditert-butylphenanthrene: Another derivative with tert-butyl groups at different positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness: 3,9-Ditert-butylphenanthrene is unique due to the specific positioning of the tert-butyl groups, which significantly impacts its chemical reactivity and physical properties. This structural modification enhances its stability and makes it a valuable compound for various applications, particularly in materials science and medicinal chemistry.
属性
CAS 编号 |
55125-03-6 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3,9-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)16-12-11-15-13-20(22(4,5)6)18-10-8-7-9-17(18)19(15)14-16/h7-14H,1-6H3 |
InChI 键 |
UENRPNPQJZVMPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B13951823.png)

![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13951843.png)



![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)



